2-(beta-D-Glucopyranosyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a glucopyranosyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole typically involves the reaction of glucopyranosyl derivatives with appropriate oxadiazole precursors. One common method includes the reaction of beta-D-glucopyranosylammonium carbamate with an isocyanate, isothiocyanate, or isoselenocyanate in dry pyridine at room temperature . This method allows for the formation of the desired oxadiazole compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The glucopyranosyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds.
Scientific Research Applications
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole: This compound shares a similar glucopyranosyl group but has a benzimidazole ring instead of an oxadiazole ring.
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Benzothiazole: Similar to the oxadiazole compound but contains a benzothiazole ring.
Uniqueness
2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the glucopyranosyl group enhances its solubility and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H14N2O6 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(5-methyl-1,3,4-oxadiazol-2-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H14N2O6/c1-3-10-11-9(16-3)8-7(15)6(14)5(13)4(2-12)17-8/h4-8,12-15H,2H2,1H3/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
HCSFWJQLIPWUFZ-JAJWTYFOSA-N |
Isomeric SMILES |
CC1=NN=C(O1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC1=NN=C(O1)C2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CC1=NN=C(O1)C2C(C(C(C(O2)CO)O)O)O |
Synonyms |
2-(beta-D-glucopyranosyl)-5-methyl-1,3,4-oxadiazole 2-Glc-MO 2-glucopyranosyl-5-methyl-1,3,4-oxadiazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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